

HPLC-ESI-MS method for quantification of Rehmannioside C in plant extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rehmannioside C*

Cat. No.: *B2823731*

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An HPLC-ESI-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) method provides a robust and sensitive platform for the quantification of **Rehmannioside C** in plant extracts. This application note details a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of this bioactive iridoid glycoside from medicinal plants, primarily from the genus *Rehmannia*.

Application Notes

Introduction

Rehmannioside C is one of the numerous iridoid glycosides found in the roots of *Rehmannia glutinosa*, a plant widely used in traditional Chinese medicine.[1][2][3] The therapeutic effects of *Rehmannia* are often attributed to its complex chemical composition, including a variety of iridoid glycosides, phenylethanoid glycosides, and saccharides.[2] Accurate quantification of individual components like **Rehmannioside C** is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. The HPLC-ESI-MS technique offers high selectivity and sensitivity, making it ideal for analyzing complex matrices such as plant extracts. [4]

Principle

This method utilizes the separation power of HPLC to isolate **Rehmannioside C** from other components in the plant extract. The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water (often with a formic

acid modifier) and a polar organic solvent like acetonitrile. Following chromatographic separation, the eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI generates gas-phase ions from the analyte molecules, which are then detected by the mass analyzer. Quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation

A reliable extraction method is critical for the accurate quantification of **Rehmannioside C**. Ultrasonic-assisted extraction is a common and efficient technique.

- Materials:
 - Dried and powdered plant material (e.g., *Rehmannia glutinosa* root)
 - 70% Methanol
 - Ultrasonic bath
 - Centrifuge
 - 0.22 µm syringe filters
 - HPLC vials
- Protocol:
 - Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
 - Add 50 mL of 70% methanol to the flask.
 - Perform ultrasonic extraction for 30 minutes at room temperature.
 - Centrifuge the extract at 12,000 rpm for 15 minutes.
 - Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-ESI-MS Analysis

The following are typical starting conditions for the analysis of iridoid glycosides and can be optimized for **Rehmannioside C**.

- Instrumentation:
 - HPLC system with a binary pump, autosampler, and column oven
 - Triple quadrupole or Q-TOF mass spectrometer with an ESI source
- Chromatographic Conditions:
 - Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 μ m) or equivalent C18 column
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: Acetonitrile
 - Gradient Program:
 - 0–1 min, 1% B
 - 1–3 min, 1–3% B
 - 3–10 min, 3–11% B
 - 10–22 min, 11–30% B
 - 22–25 min, 30–100% B
 - 25–27 min, 100% B
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 2-5 μ L

- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often suitable for glycosides)
 - Scan Mode: Selected Ion Monitoring (SIM) of the $[M-H]^-$ or $[M+HCOO]^-$ ion for **Rehmannioside C**, or Multiple Reaction Monitoring (MRM) if fragmentation data is available.
 - Scan Range: m/z 100-1000 for full scan mode during method development
 - Capillary Voltage: 3.0 - 4.0 kV
 - Cone Voltage: 30 - 40 V
 - Source Temperature: 120 - 150 °C
 - Desolvation Gas Temperature: 350 - 450 °C
 - Desolvation Gas Flow: 600 - 800 L/hr

3. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability. The following parameters should be assessed:

- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of **Rehmannioside C** in a blank sample.
- Linearity: The linearity of the method should be established by analyzing a series of standard solutions of **Rehmannioside C** at a minimum of five different concentrations. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r^2) should be ≥ 0.999 .
- Precision: The precision of the method is evaluated by performing repeated analyses of the same sample.

- Intra-day precision: Determined by analyzing the same sample multiple times on the same day.
- Inter-day precision: Determined by analyzing the same sample on different days.
- The relative standard deviation (RSD) should be less than 5.0%.[\[5\]](#)
- Accuracy: The accuracy is determined by performing recovery studies. A known amount of **Rehmannioside C** is added to a sample, and the percentage of the analyte recovered is calculated. The recovery should be within the range of 93.8% to 105.5%.[\[5\]](#)
- Limit of Detection (LOD) and Limit of Quantification (LOQ):
 - LOD: The lowest concentration of the analyte that can be detected with a signal-to-noise ratio of at least 3:1.
 - LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 10:1.

Data Presentation

The quantitative data for the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity and Sensitivity of the HPLC-ESI-MS Method for **Rehmannioside C**

Parameter	Value
Linear Range (µg/mL)	To be determined
Regression Equation	$y = mx + c$
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD) (µg/mL)	To be determined
Limit of Quantification (LOQ) (µg/mL)	To be determined

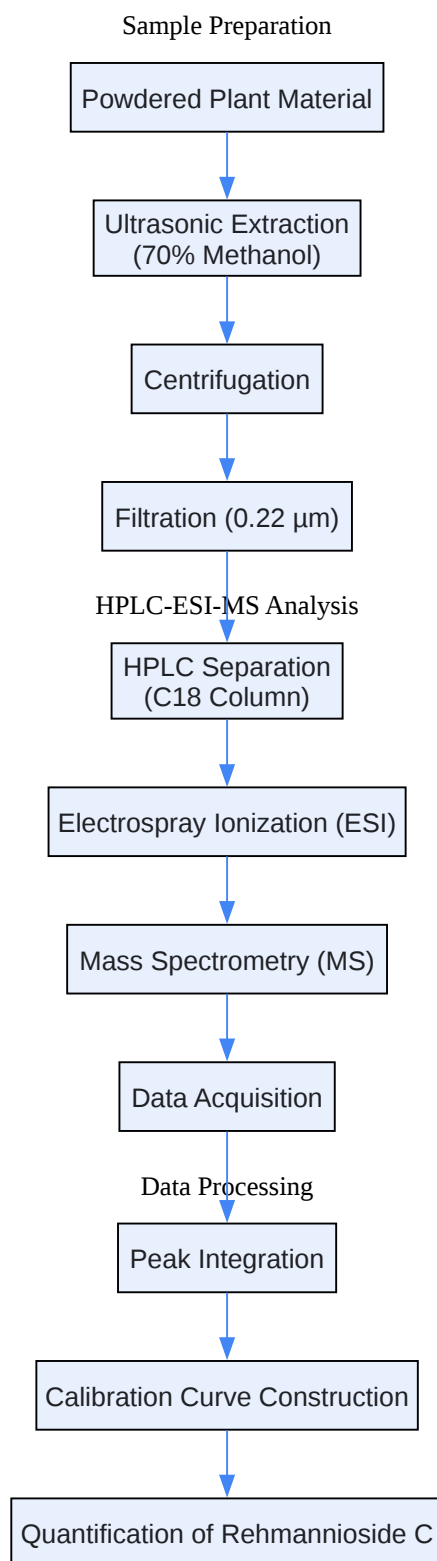
Table 2: Precision of the HPLC-ESI-MS Method for **Rehmannioside C**

Sample	Intra-day Precision (RSD %)	Inter-day Precision (RSD %)
Low Concentration QC	To be determined	To be determined
Medium Concentration QC	To be determined	To be determined
High Concentration QC	To be determined	To be determined

Table 3: Accuracy of the HPLC-ESI-MS Method for **Rehmannioside C**

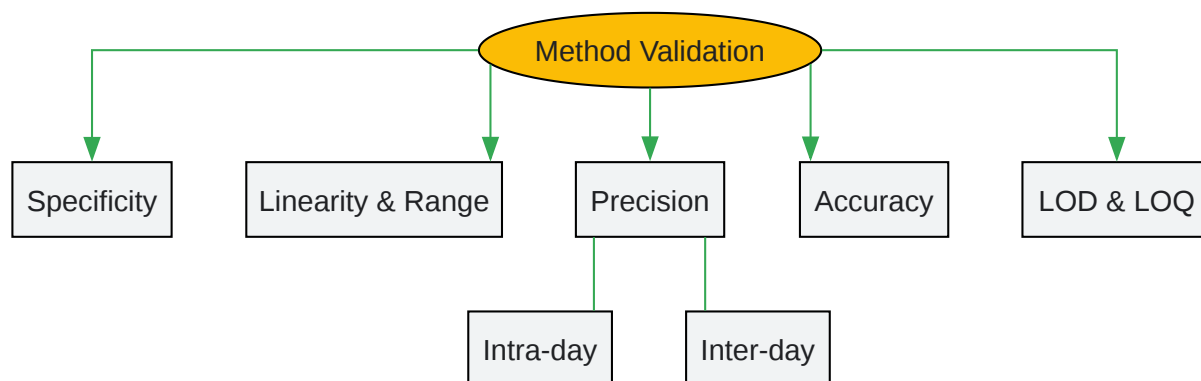
Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)
Low	To be determined	To be determined	To be determined
Medium	To be determined	To be determined	To be determined
High	To be determined	To be determined	To be determined

Visualizations



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Caption: Experimental workflow for the quantification of **Rehmannioside C**.



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Caption: Key parameters for analytical method validation.

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- To cite this document: BenchChem. [HPLC-ESI-MS method for quantification of Rehmannioside C in plant extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2823731#hplc-esi-ms-method-for-quantification-of-rehmannioside-c-in-plant-extracts]

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